Methyl 4-({[5-hydroxy-3-(2-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-[3-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-amido]benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a benzoate moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of methyl 4-[3-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-amido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine core. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst .
Chemical Reactions Analysis
Methyl 4-[3-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyrazolo[1,5-a]pyrimidine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[3-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-amido]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of methyl 4-[3-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-amido]benzoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties . The compound also interacts with proteins involved in the endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar compounds to methyl 4-[3-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-amido]benzoate include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Triazolo[1,5-a]pyrimidine: Exhibits various biological activities, including antiviral and anticancer properties.
The uniqueness of methyl 4-[3-(2-methoxyphenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-7-amido]benzoate lies in its specific substitution pattern and the presence of the benzoate moiety, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H20N4O5 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl 4-[[3-(2-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H20N4O5/c1-30-18-6-4-3-5-15(18)16-12-23-26-17(11-19(27)25-20(16)26)21(28)24-14-9-7-13(8-10-14)22(29)31-2/h3-10,12,17H,11H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
KIQRRSJURSZERH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C3NC(=O)CC(N3N=C2)C(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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